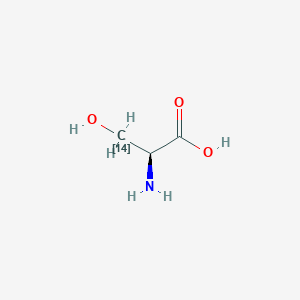
(2S)-2-Amino-3-hydroxy(314C)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-hydroxy(314C)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the second and third carbon atoms, respectively. This compound plays a significant role in various biochemical processes and is of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxy(314C)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as glycine and formaldehyde. The reaction typically proceeds under basic conditions, where glycine reacts with formaldehyde to form the desired product. Another method involves the use of chiral catalysts to ensure the stereoselective formation of the (2S) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Amino-3-hydroxy(314C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (2S)-2-Amino-3-oxopropanoic acid.
Reduction: The amino group can be reduced to form (2S)-2-Amino-3-hydroxypropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature conditions.
Major Products:
Oxidation: (2S)-2-Amino-3-oxopropanoic acid.
Reduction: (2S)-2-Amino-3-hydroxypropane.
Substitution: Halogenated derivatives such as (2S)-2-Amino-3-chloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-hydroxy(314C)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-hydroxy(314C)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as aminotransferases, which catalyze the transfer of amino groups. It can also modulate the activity of neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-3-hydroxy(314C)propanoic acid can be compared with other similar compounds, such as:
(2S)-2-Amino-3-hydroxybutanoic acid: This compound has an additional carbon atom in the side chain, which affects its chemical properties and biological activity.
(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid: The presence of a methyl group at the second carbon atom introduces steric hindrance, influencing its reactivity and interactions with enzymes.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy(314C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-TZDVBLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














